

# methyl cyanate CAS number and chemical properties

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Compound of Interest		
Compound Name:	Methyl cyanate	
Cat. No.:	B1214872	Get Quote

## An In-depth Technical Guide to Methyl Cyanate

CAS Number: 1768-34-9

Molecular Formula: C2H3NO

This technical guide provides a comprehensive overview of the chemical and physical properties of **methyl cyanate**, alongside available information on its synthesis, reactivity, and analytical characterization. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this chemical entity.

### **Chemical Properties and Data**

**Methyl cyanate** is the methyl ester of cyanic acid. It is a constitutional isomer of the more commonly known and highly toxic methyl isocyanate (MIC). Due to the close relationship and the vast difference in properties and reactivity, it is crucial to distinguish between these two compounds. Much of the publicly available data is inconsistent and often incorrectly attributes the properties of methyl isocyanate to **methyl cyanate**. This guide aims to present the most accurate information available specifically for **methyl cyanate**.

### **Quantitative Chemical Data**



The following table summarizes the available quantitative data for **methyl cyanate**. It is important to note that there are conflicting reports in the literature and databases for some of these properties, particularly the boiling point.

Property	Value	Source / Notes
CAS Registry Number	1768-34-9	[NIST]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> NO	[NIST]
Molecular Weight	57.051 g/mol	[NIST]
Boiling Point	6.3 °C at 760 mmHg	Conflicting data exists. Another reported value is 42-45 °C.  The lower value is more frequently cited in chemical databases.
Density	0.93 g/cm <sup>3</sup>	
Vapor Pressure	1510 mmHg at 25 °C	This value corresponds to the lower reported boiling point.
Refractive Index	1.343	
Melting Point	Not available	_
Solubility	Not available	Expected to be reactive with protic solvents like water.

### **Synthesis of Methyl Cyanate**

The synthesis of **methyl cyanate** has been reported in the literature, primarily through the pyrolysis of 5-methoxy-1,2,3,4-thiatriazole. While a detailed, step-by-step experimental protocol from a peer-reviewed journal is not readily available in the conducted searches, the general synthetic pathway can be outlined.

## Experimental Protocol: Pyrolysis of 5-Methoxy-1,2,3,4-thiatriazole



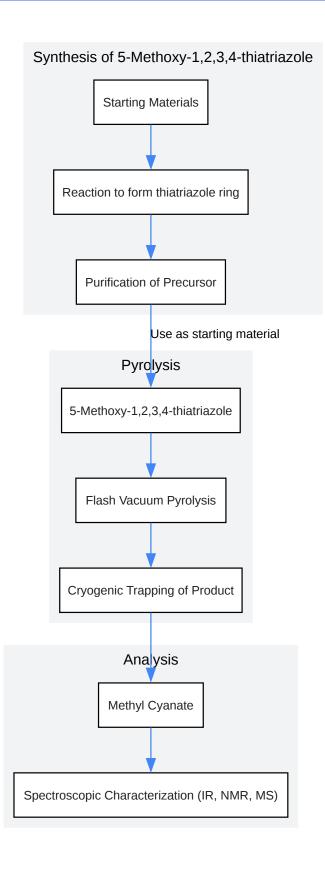




This method involves the thermal decomposition of 5-methoxy-1,2,3,4-thiatriazole to yield **methyl cyanate** and nitrogen gas.

Diagram of the Experimental Workflow:





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Caption: General workflow for the synthesis of **methyl cyanate** via pyrolysis.



#### Methodology:

- Synthesis of 5-Methoxy-1,2,3,4-thiatriazole: The precursor, 5-methoxy-1,2,3,4-thiatriazole, would first need to be synthesized. The specific details of this synthesis were not found in the search results.
- Flash Vacuum Pyrolysis: The purified 5-methoxy-1,2,3,4-thiatriazole is subjected to flash vacuum pyrolysis. This technique involves heating the compound at high temperatures under a high vacuum, causing it to decompose.
- Product Trapping: The volatile products of the pyrolysis, including methyl cyanate, are then
  passed through a cold trap (typically cooled with liquid nitrogen) to condense and collect the
  desired product.
- Purification and Characterization: The collected condensate, containing methyl cyanate,
  would likely require further purification, for example, by careful low-temperature distillation
  under vacuum. The identity and purity of the methyl cyanate would then be confirmed using
  analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR)
  spectroscopy, and mass spectrometry (MS).

### **Reactivity and Stability**

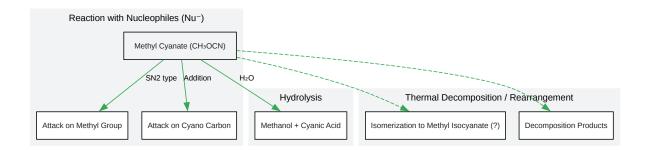
Detailed experimental studies on the reactivity and stability of **methyl cyanate** are scarce. However, based on the chemistry of the cyanate functional group, some general reactivity patterns can be inferred.

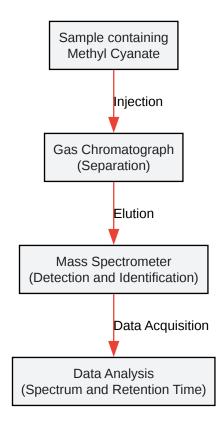
- Ambident Nucleophilicity: The cyanate ion is an ambident nucleophile, meaning it can react
  at either the oxygen or the nitrogen atom. This duality is also reflected in the reactivity of
  organic cyanates.
- Reaction with Nucleophiles: Methyl cyanate is expected to be susceptible to attack by nucleophiles. The specific site of attack (carbon of the cyano group or the methyl group) would depend on the nature of the nucleophile and the reaction conditions.
- Thermal Stability: The synthesis of methyl cyanate via pyrolysis suggests that it is stable
  enough to be isolated under these conditions, but it may be prone to rearrangement or
  decomposition at higher temperatures.



• Hydrolysis: Like many esters, **methyl cyanate** is expected to undergo hydrolysis in the presence of water, likely yielding methanol and cyanic acid, which would exist in equilibrium with its decomposition products.

Diagram of Potential Reaction Pathways:





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